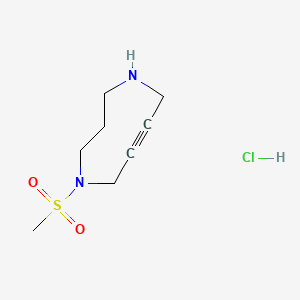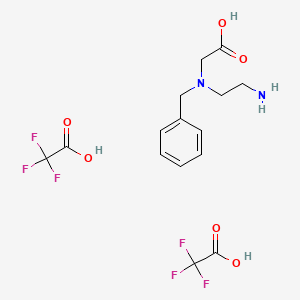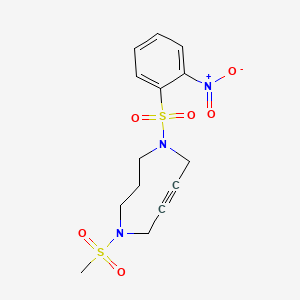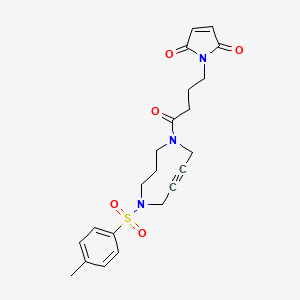
DACN(Ms)*HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DACN(Ms)*HCl, also known as N-Acyl-D-alanine-N-methyl-L-serine hydrochloride, is a synthetic amino acid derivative that is widely used in scientific research. It is an important tool for studying the biochemical and physiological effects of amino acids and their derivatives. DACN(Ms)*HCl is a versatile compound that can be used in many different laboratory experiments, including protein synthesis, enzyme kinetics, and drug development.
Wissenschaftliche Forschungsanwendungen
DACN(Ms)*HCl is a versatile compound that can be used in a variety of scientific research applications. It can be used as a substrate in enzyme kinetics experiments to study the catalytic activity of enzymes. It can also be used in protein synthesis experiments to study the effects of amino acid derivatives on protein synthesis. In addition, DACN(Ms)*HCl can be used in drug development experiments to study the effects of different compounds on biological systems.
Wirkmechanismus
The mechanism of action of DACN(Ms)*HCl is not yet fully understood. However, it is believed that DACN(Ms)*HCl binds to amino acid receptors on the surface of cells, triggering a signal transduction cascade that leads to changes in gene expression and other biochemical processes.
Biochemical and Physiological Effects
DACN(Ms)*HCl has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to induce apoptosis, or cell death, in a variety of cell types. It has also been shown to have anti-inflammatory and anti-tumor effects in cell culture experiments. In addition, DACN(Ms)*HCl has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DACN(Ms)*HCl has several advantages and limitations for lab experiments. One of the main advantages of DACN(Ms)*HCl is that it is a highly stable compound that can be stored for long periods of time without degradation. It is also relatively inexpensive and easy to obtain. However, DACN(Ms)*HCl has several limitations, including its relatively low solubility in water and its potential to cause cytotoxicity in certain cell types.
Zukünftige Richtungen
The potential applications of DACN(Ms)*HCl are vast and there are a number of future directions that could be explored. For example, further research could be conducted to explore its potential as an anti-cancer agent. Additionally, DACN(Ms)*HCl could be used in the development of new drugs to treat neurodegenerative diseases. Finally, DACN(Ms)*HCl could be used to study the effects of amino acid derivatives on protein synthesis and enzyme kinetics.
Synthesemethoden
DACN(Ms)*HCl is synthesized by the combination of two compounds: DACN(Ms)*HClnine and N-methyl-L-serine hydrochloride. DACN(Ms)*HClnine is synthesized by the reaction of an acyl chloride with D-alanine, while N-methyl-L-serine hydrochloride is synthesized by the reaction of N-methyl-L-serine with hydrochloric acid. The two compounds are then combined in a reaction with a base, such as sodium hydroxide, to form DACN(Ms)*HCl.
Eigenschaften
IUPAC Name |
1-methylsulfonyl-1,5-diazacyclonon-7-yne;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S.ClH/c1-13(11,12)10-7-3-2-5-9-6-4-8-10;/h9H,4-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDNMJAXTZEOKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCNCC#CC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DACN(Ms)*HCl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














